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molecular formula C6H8N2O2 B1361590 4,5-Dimethylpyridazine-3,6-diol CAS No. 5754-17-6

4,5-Dimethylpyridazine-3,6-diol

Cat. No. B1361590
M. Wt: 140.14 g/mol
InChI Key: QLFHLLQTPRTMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08481542B2

Procedure details

Hydrazine hydrochloride (58 g, 552 mmol) is dissolved in hot water (300 mL) and dimethyl maleic anhydride (58 g, 460 mmol) is added in portions and the suspension stirred at reflux for 16 h. The suspension is cooled down to room temperature and the precipitate is filtered, washed with water and dried at 40° C. under vacuum to yield 4,5-dimethyl-1,2-dihydro-pyridazine-3,6-dione (36) (64 g, 99%).
Quantity
58 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
58 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][NH2:3].[CH3:4][C:5]1=[C:6]([CH3:12])[C:7]([O:9][C:10]1=O)=[O:8]>O>[CH3:4][C:5]1[C:10](=[O:9])[NH:2][NH:3][C:7](=[O:8])[C:6]=1[CH3:12] |f:0.1|

Inputs

Step One
Name
Quantity
58 g
Type
reactant
Smiles
Cl.NN
Name
Quantity
300 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
58 g
Type
reactant
Smiles
C/C/1=C(/C(=O)OC1=O)\C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
FILTRATION
Type
FILTRATION
Details
the precipitate is filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried at 40° C. under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC=1C(NNC(C1C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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